N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and indole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Benzimidazole and Indole Cores: The final step involves coupling the benzimidazole and indole cores through a suitable linker, such as a propanamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, omeprazole, and albendazole.
Indole Derivatives: Indomethacin, tryptophan, and serotonin.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE is unique due to its combined benzimidazole and indole structures, which confer a broad range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C26H24N4O2/c1-32-20-11-12-23-19(17-20)13-15-30(23)16-14-24(31)29-25(18-7-3-2-4-8-18)26-27-21-9-5-6-10-22(21)28-26/h2-13,15,17,25H,14,16H2,1H3,(H,27,28)(H,29,31) |
InChI Key |
LFQJOXLDWJIOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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